1-(piperidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanone
Overview
Description
1-(piperidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C16H26BN3O3 and its molecular weight is 319.2 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(piperidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various research studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a piperidine moiety linked to a pyrazole ring, which is further substituted with a dioxaborolane group. The presence of these functional groups is significant for its biological interactions.
Research indicates that compounds similar to this one often exhibit interactions with various biological targets, including kinases and receptors. The piperidine and pyrazole components are known to enhance binding affinity and selectivity towards specific targets.
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound can inhibit certain kinase activities. For instance, studies on related compounds have shown significant inhibition against kinases such as GSK-3β and IKK-β, which are involved in various cellular signaling pathways linked to cancer and inflammation .
Compound | Target Kinase | IC50 (nM) |
---|---|---|
Example A | GSK-3β | 50 |
Example B | IKK-β | 200 |
In Vivo Studies
Limited in vivo studies have been conducted on this specific compound; however, related compounds have shown promise in animal models for treating diseases characterized by hyperactivation of pathways associated with RIP3-mediated necroptosis . This suggests potential therapeutic applications for the studied compound in managing conditions like neurodegenerative diseases.
Case Study 1: Inhibition of RIP3-Mediated Necroptosis
A study explored the effects of similar compounds on RIP3-mediated necroptosis. The results indicated that certain derivatives could significantly reduce cell death in models of neurodegeneration, highlighting their potential as neuroprotective agents .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related piperidine derivatives. These studies reported that some compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Properties
IUPAC Name |
1-piperidin-1-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BN3O3/c1-15(2)16(3,4)23-17(22-15)13-10-18-20(11-13)12-14(21)19-8-6-5-7-9-19/h10-11H,5-9,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKFAZFVNXUHSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)N3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694978 | |
Record name | 1-(Piperidin-1-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203671-47-9 | |
Record name | 1-(Piperidin-1-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.